molecular formula C18H18FNO3 B5012068 propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate

propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate

Cat. No.: B5012068
M. Wt: 315.3 g/mol
InChI Key: YOSRSWUGVSCLBQ-UHFFFAOYSA-N
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Description

Propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate is an organic compound with the molecular formula C18H18FNO3. It is a derivative of benzoic acid and contains a fluorophenyl group, making it a compound of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate typically involves the following steps:

    Acylation Reaction: The initial step involves the acylation of 4-aminobenzoic acid with 4-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid.

    Esterification: The second step involves the esterification of 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid with propanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid and propanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-{[(4-fluorophenyl)acetyl]amino}benzoic acid and propanol.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Chlorophenyl)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.

    4-{[(4-Bromophenyl)acetyl]amino}benzoate: Similar structure but with a bromine atom instead of fluorine.

    4-{[(4-Methylphenyl)acetyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

propyl 4-[[2-(4-fluorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-11-23-18(22)14-5-9-16(10-6-14)20-17(21)12-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSRSWUGVSCLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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